(4S,5R,6R,7S,8R)-5-(Acetylamino)-2,6-anhydro-4-azido-3,4,5-trideoxy-7-O-methyl-D-glycero-D-galacto-non-2-enonic Acid Methyl Ester Cyclic 8,9-Carbonate
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Overview
Description
(4S,5R,6R,7S,8R)-5-(Acetylamino)-2,6-anhydro-4-azido-3,4,5-trideoxy-7-O-methyl-D-glycero-D-galacto-non-2-enonic Acid Methyl Ester Cyclic 8,9-Carbonate is a complex organic compound with a unique structure. This compound is characterized by its multiple chiral centers and functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R,6R,7S,8R)-5-(Acetylamino)-2,6-anhydro-4-azido-3,4,5-trideoxy-7-O-methyl-D-glycero-D-galacto-non-2-enonic Acid Methyl Ester Cyclic 8,9-Carbonate involves multiple steps, each requiring precise reaction conditions. The process typically begins with the preparation of the core non-2-enonic acid structure, followed by the introduction of the azido group and the cyclic carbonate formation. Common reagents used in these steps include acetyl chloride, sodium azide, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(4S,5R,6R,7S,8R)-5-(Acetylamino)-2,6-anhydro-4-azido-3,4,5-trideoxy-7-O-methyl-D-glycero-D-galacto-non-2-enonic Acid Methyl Ester Cyclic 8,9-Carbonate undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives.
Reduction: Reduction of the azido group can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azido and acetylamino groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemistry and reaction mechanisms.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine
In medicine, the compound and its derivatives are investigated for their potential therapeutic applications. For example, the azido group can be used in click chemistry to develop drug candidates.
Industry
In the industrial sector, this compound is used in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (4S,5R,6R,7S,8R)-5-(Acetylamino)-2,6-anhydro-4-azido-3,4,5-trideoxy-7-O-methyl-D-glycero-D-galacto-non-2-enonic Acid Methyl Ester Cyclic 8,9-Carbonate involves its interaction with specific molecular targets. The azido group can participate in bioorthogonal reactions, allowing for the selective modification of biomolecules. The compound’s unique structure enables it to interact with various enzymes and receptors, influencing biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar functional groups used in organic synthesis.
Pregabalin Lactam Methylene Dimer: A compound with a similar synthetic route involving azido and acetylamino groups.
Uniqueness
What sets (4S,5R,6R,7S,8R)-5-(Acetylamino)-2,6-anhydro-4-azido-3,4,5-trideoxy-7-O-methyl-D-glycero-D-galacto-non-2-enonic Acid Methyl Ester Cyclic 8,9-Carbonate apart is its cyclic carbonate structure and the presence of multiple chiral centers
Properties
Molecular Formula |
C14H18N4O8 |
---|---|
Molecular Weight |
370.31 g/mol |
IUPAC Name |
methyl (2R,3R,4S)-3-acetamido-4-azido-2-[(S)-methoxy-[(4S)-2-oxo-1,3-dioxolan-4-yl]methyl]-3,4-dihydro-2H-pyran-6-carboxylate |
InChI |
InChI=1S/C14H18N4O8/c1-6(19)16-10-7(17-18-15)4-8(13(20)23-3)25-12(10)11(22-2)9-5-24-14(21)26-9/h4,7,9-12H,5H2,1-3H3,(H,16,19)/t7-,9-,10+,11+,12+/m0/s1 |
InChI Key |
DMLIIKCIUVVBPP-KXMNOHPDSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@@H]([C@@H]2COC(=O)O2)OC)C(=O)OC)N=[N+]=[N-] |
Canonical SMILES |
CC(=O)NC1C(C=C(OC1C(C2COC(=O)O2)OC)C(=O)OC)N=[N+]=[N-] |
Origin of Product |
United States |
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